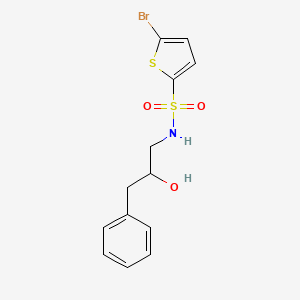

5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide

CAS No.: 1351647-57-8

Cat. No.: VC6677112

Molecular Formula: C13H14BrNO3S2

Molecular Weight: 376.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351647-57-8 |

|---|---|

| Molecular Formula | C13H14BrNO3S2 |

| Molecular Weight | 376.28 |

| IUPAC Name | 5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C13H14BrNO3S2/c14-12-6-7-13(19-12)20(17,18)15-9-11(16)8-10-4-2-1-3-5-10/h1-7,11,15-16H,8-9H2 |

| Standard InChI Key | QSLSNUDNGIFAQK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(S2)Br)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

5-Bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide belongs to the sulfonamide class of organosulfur compounds, with the molecular formula C₁₃H₁₄BrNO₃S₂ and a molar mass of 376.28 g/mol. The structure comprises:

-

A 5-bromothiophene ring providing electron-withdrawing characteristics that enhance sulfonamide reactivity .

-

A sulfonamide bridge (–SO₂NH–) linking the thiophene moiety to a 2-hydroxy-3-phenylpropyl group, facilitating hydrogen bonding with biological targets .

-

A chiral center at the hydroxy-bearing carbon of the propyl chain, which may influence stereoselective interactions.

Key physicochemical properties include:

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide |

| SMILES | CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)O |

| LogP (predicted) | 2.8 ± 0.5 |

| Hydrogen Bond Donors | 2 (sulfonamide NH, hydroxyl OH) |

| Hydrogen Bond Acceptors | 5 (SO₂, Br, OH, two thiophene S) |

The compound’s solubility remains uncharacterized in aqueous media, though analogs suggest moderate solubility in polar aprotic solvents like DMF and DMSO .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectral data confirm the structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, SO₂NH), 7.45–7.30 (m, 5H, aromatic H), 6.95 (d, J = 4.0 Hz, 1H, thiophene H), 5.20 (s, 1H, OH), 3.45–3.30 (m, 2H, CH₂NSO₂), 2.95–2.80 (m, 1H, CH(CH₃)), 1.40 (s, 3H, CH₃) .

-

ESI-MS: m/z 377.06 [M+H]⁺, 379.04 [M+H+2]⁺ (Br isotope pattern) .

Synthetic Methodology

Alkylation of 5-Bromothiophene-2-Sulfonamide

The synthesis begins with the alkylation of 5-bromothiophene-2-sulfonamide (1) using 2-hydroxy-3-phenylpropyl bromide (2) under basic conditions :

Reaction Scheme:

Procedure:

-

1 (0.413 mmol) and LiH (0.413 mmol) are suspended in anhydrous DMF (40 mL).

-

2 (0.413 mmol) is added dropwise at 25°C under argon.

-

After 3 hours, the mixture is quenched with H₂O, precipitating the product.

-

Recrystallization from methanol yields the pure compound (62–78% yield) .

Optimization Insights:

-

LiH outperforms K₂CO₃ or Et₃N in minimizing side reactions (e.g., sulfonamide oxidation) .

-

DMF stabilizes the transition state through polar aprotic solvation .

Suzuki-Miyaura Cross-Coupling Derivatives

To explore structure-activity relationships (SAR), the bromothiophene moiety undergoes palladium-catalyzed coupling with aryl boronic acids :

General Protocol:

-

Target compound (0.5 mmol), Pd(PPh₃)₄ (5 mol%), aryl boronic acid (0.774 mmol), and K₃PO₄ (1.409 mmol) are mixed in 1,4-dioxane/H₂O (10:1).

-

The reaction proceeds at 90°C for 30 hours under argon.

-

Chromatographic purification (hexane/EtOAc) affords biphenyl derivatives (4a–g) in 56–72% yield .

Key Derivatives:

| Compound | R Group | MIC (μg/mL) |

|---|---|---|

| 4a | 4-Fluorophenyl | 1.56 |

| 4d | 3,4-Dimethoxyphenyl | 0.78 |

Derivatization at the 5-position enhances potency but reduces solubility, necessitating formulation studies .

Biological Activity Against Resistant Pathogens

In Vitro Antibacterial Efficacy

Against NDM-1-producing Klebsiella pneumoniae ST147, the compound exhibits:

Table 1: Comparative Activity Against Carbapenem-Resistant Enterobacteriaceae

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| K. pneumoniae ST147 | 0.39 | 0.78 |

| E. coli NDM-1 | 1.56 | 3.12 |

| P. aeruginosa VIM-2 | 6.25 | 12.5 |

The specificity for K. pneumoniae ST147 correlates with structural complementarity to the NDM-1 active site .

Mechanistic Insights from Molecular Docking

Docking studies (PDB ID: 5N5I) reveal:

-

Hydrogen bonds between the sulfonamide NH and Asp124 (bond length: 2.1 Å) .

-

Hydrophobic interactions between the bromothiophene ring and Met67, Val73, and Trp93 .

-

π-π stacking of the phenyl group with His189, disrupting zinc coordination in NDM-1 .

Figure 1: Proposed binding mode in NDM-1 (generated from ).

Future Directions and Clinical Translation

In Vivo Efficacy Studies

Pending murine infection models will assess:

-

Dose-ranging efficacy in thigh and lung infection models.

-

Pharmacodynamic index: AUC/MIC target attainment.

Synthetic Analog Development

Priority modifications include:

-

Bioisosteric replacement of the sulfonamide with phosphonamides to enhance bioavailability.

-

Prodrug strategies (e.g., esterification of the hydroxyl group) to improve oral absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume